molecular formula C8H15N B137939 6-Methylheptanenitrile CAS No. 138808-37-4

6-Methylheptanenitrile

Cat. No. B137939
M. Wt: 125.21 g/mol
InChI Key: DRHROSXFXTXWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylheptanenitrile is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 . It is used in various applications, including research and synthesis of substances .


Molecular Structure Analysis

The molecular structure of 6-Methylheptanenitrile can be analyzed using tools like a structural formula editor and a 3D model viewer . These tools allow for the conversion of the molecule into a 3D model which can then be analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methylheptanenitrile can be analyzed using various techniques. These properties are essential to understand the effect of the compound as a biomaterial .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Amino Acids : The compound 6-methylheptanenitrile has been utilized in the synthesis of complex amino acids like (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, a process involving protection, nucleophilic substitution, stereoselective reduction, and deprotection steps (Jin Yin, 2015).

  • Analytical Method Development : Analytical methods involving 6-methylheptanenitrile have been developed, for instance, in the quantification of 6-mercaptopurine and its metabolites in dried blood spots using ultra-performance liquid chromatography tandem mass spectrometry. This indicates the compound's utility in analytical and diagnostic applications (Marlina Ika et al., 2017).

Chemical Reactivity and Applications

  • Reactivity Under Nucleophilic Conditions : The reactivity of 6-methylheptanenitrile under nucleophilic conditions has been extensively studied, leading to the formation of various heterocyclic systems. This reactivity profile underlines the compound's versatility in organic synthesis (M. Ibrahim & N. M. El-Gohary, 2016).

  • Role in Synthesizing Isothiazolo Derivatives : The compound has been used in novel synthesis pathways, for example, in the preparation of isothiazolo[3,4-d]pyrimidine-3-carbonitriles, showcasing its role in constructing complex molecular structures (Yong-Goo Chang et al., 2003).

  • Volatile Organic Compound (VOC) Analysis : In the context of VOC analysis, 6-methylheptanenitrile has been identified as a significant component. Its presence and concentration can be pivotal in applications like food quality assessment and environmental monitoring (Dai Zhang et al., 2022).

Safety And Hazards

6-Methylheptanenitrile may cause skin irritation, serious eye irritation, and respiratory irritation. It is advised to avoid breathing its mist or vapors and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methylheptanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2)6-4-3-5-7-9/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHROSXFXTXWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621875
Record name 6-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylheptanenitrile

CAS RN

138808-37-4
Record name 6-Methylheptanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylheptanenitrile
Reactant of Route 2
Reactant of Route 2
6-Methylheptanenitrile
Reactant of Route 3
Reactant of Route 3
6-Methylheptanenitrile
Reactant of Route 4
Reactant of Route 4
6-Methylheptanenitrile
Reactant of Route 5
Reactant of Route 5
6-Methylheptanenitrile
Reactant of Route 6
Reactant of Route 6
6-Methylheptanenitrile

Citations

For This Compound
9
Citations
M Bessodes, M Saiah, K Antonakis - The Journal of Organic …, 1992 - ACS Publications
Total syntheses of statine amide [(3S, 4S)-4-amino-3-hydroxy-6-methylheptanamide] and its three stereoisomers are described in order to illustrate the versatility of a new route to jS-…
Number of citations: 30 pubs.acs.org
E Cavò, MF Taviano, V Spadaro… - Plant Biosystems-An …, 2023 - Taylor & Francis
As part of a project aimed at investigating the specific and intraspecific taxa of Matthiola which grow spontaneously in Sicily (Italy), in this work our research has been focused on …
Number of citations: 4 www.tandfonline.com
JA Pollock, KM Clark, BJ Martynowicz… - Tetrahedron …, 2007 - Elsevier
We have developed a biocatalytic method to produce lactones and related compounds via the enzymatic hydrolysis of γ- and β-hydroxynitriles. The synthesis is a mild, general, and …
Number of citations: 16 www.sciencedirect.com
GA Molander, JP Haar Jr - Journal of the American Chemical …, 1993 - ACS Publications
Neighboring group participation is postulated to be responsible for high asymmetric induction in the addition of various nucleophiles (eg, Me3SiCN, allylsilanes, and allylstannanes) to …
Number of citations: 44 pubs.acs.org
E Brenna, C Fuganti, FG Gatti, S Serra - Chemical Reviews, 2011 - ACS Publications
The occurrence in Nature of the chiral units building up biomolecules in a precise enantiopure form is considered to be a chemical signature of Life, 1 an expression of that superior …
Number of citations: 97 pubs.acs.org
H Fujioka, N Matsumoto, Y Kuboki… - Chemical and …, 2016 - jstage.jst.go.jp
The intermediates formed during the Beckmann fragmentation of α-alkoxy and α-alkoxy-α-alkyl oxime acetates have been successfully trapped as phosphonium salts, which were …
Number of citations: 6 www.jstage.jst.go.jp
A Martin-Mingot, G Compain, F Liu… - Journal of Fluorine …, 2012 - Elsevier
The reactivity of aliphatic amides/ketones/imines and nitriles was studied in superacid HF/SbF 5 in the presence of CCl 4 . After the identification of the reaction intermediates by in situ …
Number of citations: 9 www.sciencedirect.com
F Yuste, A Dı́az, B Ortiz, R Sánchez-Obregón… - Tetrahedron …, 2003 - Elsevier
Asymmetric syntheses of the syn- and anti-stereoisomers of N-Boc statine, based on the stereodivergent reduction of a single sulfoxide 5, derived from N-Boc-l-leucine, are reported. …
Number of citations: 22 www.sciencedirect.com
SK Patel, S Py, SU Pandya, PY Chavant, Y Vallée - Tetrahedron: Asymmetry, 2003
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.